Methyl 4-bromoisoquinoline-7-carboxylate
Description
Significance of the Isoquinoline (B145761) Core in Modern Organic Synthesis
The isoquinoline core, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. chemsynthesis.combldpharm.com Its significance stems from its prevalence in a vast number of biologically active natural products, particularly alkaloids like papaverine (B1678415) and quinine. chemsynthesis.com This natural abundance has cemented the isoquinoline framework as a "privileged structure" in medicinal chemistry, meaning it is a molecular template that is frequently found in potent therapeutic agents. nih.govnih.gov
Rationale for Advanced Research on Substituted Isoquinoline Derivatives
The foundational importance of the isoquinoline core provides a strong impetus for research into its substituted derivatives. The strategic placement of various functional groups onto the isoquinoline skeleton allows chemists to finely tune the molecule's steric and electronic properties, leading to a diverse array of compounds with tailored functions. cymitquimica.comacs.org Advanced research in this area is driven by the need to develop novel molecules with enhanced or entirely new biological activities, as well as unique photophysical properties for materials science applications. uni.lugoogle.com
Synthetic organic and medicinal chemists are continually seeking more efficient and versatile methods for the construction of polysubstituted isoquinolines, as many desirable structures are difficult to access through traditional methods. cymitquimica.comacs.org The introduction of substituents at specific positions, such as C-1, C-3, and C-4, can dramatically alter a compound's pharmacological profile. nih.gov For instance, research has shown that different substitution patterns can lead to potent antibacterial agents or compounds with applications in neurodegenerative disease therapy. wikipedia.orgnih.gov Furthermore, the electronic nature of these substituents can influence the molecule's fluorescence, making substituted isoquinolines attractive candidates for use in sensors and optical materials. google.com This ongoing exploration into the synthesis and properties of new isoquinoline derivatives is essential for expanding the chemical toolbox and discovering next-generation therapeutic agents and functional materials. nih.gov
Overview of Methyl 4-Bromoisoquinoline-7-carboxylate as a Versatile Synthetic Scaffold
This compound is a polysubstituted isoquinoline derivative that serves as an excellent example of a versatile synthetic scaffold. Its structure incorporates the key isoquinoline nucleus, functionalized with two distinct and strategically placed groups: a bromine atom at the C-4 position and a methyl carboxylate group at the C-7 position. This specific arrangement of functional groups provides multiple reaction sites, enabling chemists to introduce a wide range of molecular complexity and diversity from a single starting material.
| Property | Value |
|---|---|
| Molecular Formula | C11H8BrNO2uni.lu |
| Molecular Weight | 266.09 g/mol |
| Monoisotopic Mass | 264.974 g/mol uni.lu |
| Appearance | Solid |
| Predicted XlogP | 2.6 uni.lu |
The primary utility of this compound as a scaffold lies in the reactivity of the bromine atom. The C-Br bond at the C-4 position is an ideal handle for palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are among the most powerful tools in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For example:
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl bromide with an organoboron compound (like a boronic acid or ester), enabling the introduction of a wide variety of aryl or vinyl substituents. libretexts.org This is a robust and widely used method for constructing biaryl systems, which are common motifs in pharmaceuticals.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. wikipedia.orgorganic-chemistry.org This transformation is valuable for creating rigid, linear extensions to the molecular framework, often used in materials science and as precursors for more complex structures. wikipedia.org
The methyl ester at the C-7 position offers a secondary point for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups. Most commonly, the carboxylic acid is activated and reacted with amines to form amide bonds, a key linkage in many biologically active molecules.
The dual functionality of this compound makes it a highly valuable intermediate. A chemist can first perform a cross-coupling reaction at the C-4 position to build a core structure and then modify the C-7 ester group, or vice versa. This orthogonality allows for a modular and convergent approach to the synthesis of complex target molecules.
| Reaction Type | Position | Reagent/Catalyst System | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C-4 | Ar-B(OH)2, Pd catalyst, Base libretexts.org | 4-Aryl-isoquinoline-7-carboxylate |
| Sonogashira Coupling | C-4 | Terminal Alkyne, Pd/Cu catalyst, Base wikipedia.org | 4-Alkynyl-isoquinoline-7-carboxylate |
| Ester Hydrolysis | C-7 | NaOH or LiOH | 4-Bromo-isoquinoline-7-carboxylic acid |
| Amide Coupling | C-7 (post-hydrolysis) | R2NH, Coupling agent | 4-Bromo-isoquinoline-7-carboxamide |
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromoisoquinoline-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-2-3-9-8(4-7)5-13-6-10(9)12/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPFPFQGYSIGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN=CC(=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701214211 | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007916-56-3 | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Isoquinolinecarboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701214211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-bromoisoquinoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Methyl 4 Bromoisoquinoline 7 Carboxylate and Its Core Structure
Established Synthetic Pathways to the Isoquinoline (B145761) Ring System
The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a prevalent motif in numerous natural products and pharmaceutical agents. mdpi.com Consequently, a variety of synthetic methods have been developed for its construction, ranging from century-old name reactions to contemporary transition-metal-catalyzed processes.
Several classical name reactions provide reliable and time-tested routes to the isoquinoline core. These methods typically involve the cyclization of a substituted β-phenylethylamine or a related precursor.
Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, typically using a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under acidic conditions. wikipedia.orgnrochemistry.com The initial product is a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the fully aromatic isoquinoline. nrochemistry.com The reaction is most effective when the benzene (B151609) ring bears electron-donating groups, which facilitates the electrophilic cyclization. nrochemistry.comquimicaorganica.org
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. quimicaorganica.org The resulting imine undergoes an intramolecular electrophilic substitution to form a 1,2,3,4-tetrahydroisoquinoline. mdpi.com Similar to the Bischler-Napieralski reaction, this product requires a subsequent oxidation step to yield the aromatic isoquinoline. The Pictet-Gams reaction is a variation that uses a β-hydroxy-β-phenethylamide, leading directly to the isoquinoline without needing a separate oxidation step. mdpi.comwikipedia.org
Pomeranz-Fritsch Reaction: In this method, a benzaldehyde (B42025) is condensed with an aminoacetaldehyde diethyl acetal. wikipedia.orgquimicaorganica.org The resulting Schiff base undergoes an acid-catalyzed cyclization to directly form the isoquinoline ring. wikipedia.orgchemistry-reaction.com A key advantage of this reaction is its ability to produce isoquinolines that are unsubstituted at the C1 position. chem-station.com Modifications, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines by using a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.com
| Reaction | Key Precursors | Typical Reagents/Conditions | Initial Product | Key Features |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | POCl₃ or P₂O₅, reflux | 3,4-Dihydroisoquinoline | Forms C1-substituted derivatives; requires subsequent oxidation. wikipedia.orgnrochemistry.com |
| Pictet-Spengler | β-Arylethylamine + Aldehyde/Ketone | Acid catalyst (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline | Forms C1-substituted derivatives; requires subsequent oxidation. quimicaorganica.org |
| Pomeranz-Fritsch | Benzaldehyde + Aminoacetaldehyde acetal | Strong acid (e.g., H₂SO₄) | Isoquinoline | Can produce isoquinolines unsubstituted at C1. wikipedia.orgchemistry-reaction.com |
Modern synthetic chemistry has introduced powerful palladium-catalyzed methods for isoquinoline synthesis. These reactions often offer higher efficiency, milder conditions, and broader functional group tolerance compared to classical methods. Strategies include intramolecular cyclizations and multi-component reactions that assemble the ring from simpler, readily available precursors.
Palladium catalysts can facilitate the cross-coupling of o-(1-alkynyl)benzaldimines with various organic halides to produce 3,4-disubstituted isoquinolines in good yields. nih.gov Another approach involves the palladium-catalyzed α-arylation of ketones with ortho-haloaryl acetals, followed by an acid-mediated cyclization and aromatization. This method is highly convergent and allows for the regioselective construction of polysubstituted isoquinolines. Furthermore, palladium-catalyzed intramolecular cyclization of 2-alkynyl benzyl (B1604629) azides has been shown to produce isoquinoline derivatives. researchgate.net
| Strategy | Key Reactants | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Cross-Coupling/Cyclization | o-(1-Alkynyl)benzaldimines + Organic Halides | Pd(PPh₃)₄ / Cs₂CO₃ | 3,4-Disubstituted Isoquinolines nih.gov |
| Sequential Arylation/Cyclization | Ketones + o-Haloaryl Acetals | Pd₂(dba)₃ / Ligand | Polysubstituted Isoquinolines |
| Intramolecular Annulation | 2-Alkynyl Benzyl Azides | PdBr₂ / CuBr₂ | Substituted Isoquinolines/Isoquinolinones researchgate.net |
Targeted Synthesis of Methyl 4-Bromoisoquinoline-7-carboxylate
The synthesis of the target compound requires precise control over the introduction of two different substituents onto the pre-formed or forming isoquinoline ring.
The introduction of a bromine atom at the C4 position of the isoquinoline ring is a critical step. Direct electrophilic bromination of isoquinoline itself typically occurs on the benzene ring, for instance at the C5 position. orgsyn.org Therefore, achieving C4-bromination requires specific strategies.
One effective method involves the palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides. By carefully selecting the reaction conditions, this method can selectively afford either 4-bromoisoquinolines or 4-bromoisoquinolin-1(2H)-ones. researchgate.net For the synthesis of 4-bromoisoquinoline (B23445), a catalyst system of PdBr₂ with CuBr₂ and LiBr in acetonitrile (B52724) has been utilized. researchgate.net Another strategy involves a temporary dearomatization of the pyridine (B92270) ring, which activates the C4 position for nucleophilic attack or reaction with an electrophile. acs.org While demonstrated for alkylation, similar principles can be applied to halogenation.
Introducing the methyl carboxylate group at the C7 position presents a significant regiochemical challenge. This functionalization is typically achieved either by building the isoquinoline ring from a precursor already containing the desired substituent on the benzene ring or by functionalizing a pre-existing isoquinoline.
One viable route starts with a substituted benzaldehyde or phenethylamine (B48288) that carries a functional group at the meta-position relative to the point of cyclization, which will become the C7 position of the isoquinoline. For example, a Pomeranz-Fritsch reaction starting with a 3-substituted benzaldehyde (e.g., 3-cyanobenzaldehyde (B1676564) or methyl 3-formylbenzoate) would yield the corresponding 7-substituted isoquinoline. wikipedia.orgchemistry-reaction.com
Alternatively, direct C-H functionalization or functionalization of a halo-isoquinoline can be employed. The reaction of a 7-haloisoquinoline with carbon monoxide in methanol (B129727), catalyzed by a palladium complex, is a standard method for introducing a methyl ester group. rsc.org Another approach is the halogen-metal exchange of a 7-haloisoquinoline with an organolithium reagent at low temperature, followed by quenching with carbon dioxide to form the carboxylic acid, which can then be esterified. researchgate.netquimicaorganica.org
A plausible multi-step synthesis for this compound would involve a carefully planned sequence of ring formation and functionalization. A logical pathway could be:
Ring Formation: Synthesis of a 7-substituted isoquinoline, such as 7-bromoisoquinoline (B118868) or methyl isoquinoline-7-carboxylate. This could be achieved via a Pomeranz-Fritsch reaction using methyl 3-formylbenzoate or a Bischler-Napieralski reaction starting from a β-(3-bromophenyl)ethylamine derivative. wikipedia.orgwikipedia.org
C4-Bromination: Regioselective bromination of the 7-substituted isoquinoline intermediate at the C4 position using a method such as the palladium-catalyzed cyclization of an appropriately substituted 2-alkynyl benzyl azide (B81097) or another targeted C4-halogenation protocol. researchgate.net
C7-Functionalization/Modification: If the C7 substituent is not the final methyl ester, it would be converted in this step. For instance, if a 7-bromoisoquinoline intermediate is used, a palladium-catalyzed carbonylation in methanol would be performed to install the methyl carboxylate group. rsc.org
Yield optimization is critical in multi-step syntheses. numberanalytics.com Key strategies include:
Reaction Condition Tuning: Optimizing temperature, solvent, catalyst loading, and reaction time for each step to maximize conversion and minimize side product formation. azom.com
Sequence Analysis: Choosing the order of reactions carefully. For instance, it might be more efficient to perform the C4-bromination before the C7-carbonylation, as the electronic properties of the ring change with each substitution, affecting the reactivity of subsequent steps.
Purification Methods: Employing efficient purification techniques like column chromatography or recrystallization at each stage to ensure the purity of intermediates, which is crucial for the success of the following reactions. azom.com
Chemo- and Regioselectivity Considerations in Synthesis
The synthesis of specifically substituted isoquinoline derivatives such as this compound demands rigorous control over both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the control of the position at which a reaction occurs. Achieving the desired 4-bromo and 7-carboxylate substitution pattern on the isoquinoline core necessitates careful selection of synthetic strategies, starting materials, and reaction conditions.
Key challenges in the synthesis of this molecule involve directing substituents to the correct positions on a bicyclic aromatic system that has varied electronic properties. The pyridine ring is generally electron-deficient, while the benzene ring's reactivity is dictated by its own substituents.
Regioselectivity in Isoquinoline Synthesis
The final substitution pattern can be achieved through two primary strategies: by assembling the isoquinoline ring from already substituted precursors or by functionalizing a pre-formed isoquinoline core.
In classical isoquinoline syntheses, such as the Pictet-Spengler reaction, the regioselectivity of the cyclization is largely determined by the substituents present on the starting phenylethylamine. researchgate.net Cyclization typically occurs at the position ortho to the activating group on the aromatic ring that is least sterically hindered. researchgate.net
For a molecule like this compound, a more plausible approach involves the regioselective functionalization of an existing isoquinoline ring system. A documented strategy for synthesizing related compounds involves the bromination of an isoquinoline carboxylate precursor. For instance, the synthesis of 4-bromo-isoquinoline-8-methyl formate (B1220265) has been achieved by reacting 8-isoquinolinecarboxylic acid methyl ester with N-bromosuccinimide (NBS) in acetic acid. google.com This demonstrates a viable pathway where the ester at a specific position directs the regioselective bromination to the C-4 position. The electron-withdrawing nature of the nitrogen atom deactivates the pyridine ring to electrophilic attack, but the C-4 position remains a potential site for halogenation under specific conditions.
Modern synthetic methods offer high regioselectivity through metal catalysis. For example, rhodium(III)-catalyzed C-H bond activation of in situ generated oximes followed by cyclization with an alkyne allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, copper-catalyzed cascade reactions have been shown to produce a range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.orgresearchgate.net
Chemoselectivity in Isoquinoline Synthesis
Chemoselectivity is crucial when multiple reactive sites are present. The synthesis of 4-bromoisoquinolines provides a clear example of how reaction conditions can dictate the chemical outcome. A palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azides can be selectively guided to produce either 4-bromoisoquinoline or 4-bromoisoquinolone. researchgate.net The choice of additives is critical; the presence of palladium(II) bromide, copper(II) bromide, and lithium bromide in acetonitrile favors the formation of 4-bromoisoquinoline. researchgate.net In contrast, replacing lithium bromide with acetic acid directs the reaction towards the formation of the 4-bromoisoquinolone. researchgate.net
This level of control is essential to prevent unwanted side reactions, such as reactions involving the methyl ester group during the formation or functionalization of the isoquinoline core.
The table below summarizes the influence of reaction conditions on the chemoselective synthesis of 4-bromo-3-phenylisoquinoline derivatives.
| Entry | Additive (equiv.) | Solvent | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | LiBr (3) | MeCN | 4-Bromo-3-phenylisoquinoline | 81 | researchgate.net |
| 2 | HOAc (2) | ClCH₂CH₂Cl | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 70 | researchgate.net |
| 3 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83 | researchgate.net |
The following table outlines various synthetic methodologies for the isoquinoline core and the factors that govern their regioselectivity.
| Synthetic Method | Key Reagents/Catalyst | Regioselectivity Control Factor | Reference |
|---|---|---|---|
| Pictet-Spengler Reaction | Phenylethylamine, Aldehyde/Ketone, Acid | Electronic effects of substituents on the aromatic ring and steric hindrance. | researchgate.net |
| Palladium-Catalyzed Halopalladation/Cyclization | 2-Alkynylbenzyl azide, PdBr₂ | Directed cyclization onto the alkyne, yielding C-4 substituted products. | researchgate.net |
| Rhodium-Catalyzed C-H Annulation | Aromatic ketoxime, Alkyne, [RhCp*Cl₂]₂ | Directed by the oxime group for C-H activation, leading to specific substitution patterns. | organic-chemistry.org |
| Copper-Catalyzed Cascade Reaction | 2-Haloaryloxime acetate, β-dicarbonyl compound, Cu(OAc)₂ | Cascade reaction sequence leading to highly substituted isoquinolines with defined regiochemistry. | organic-chemistry.orgresearchgate.net |
| Electrophilic Bromination | Isoquinoline derivative, N-Bromosuccinimide (NBS) | Electronic properties of the pre-formed isoquinoline ring system. | google.com |
Reactivity and Derivatization Strategies of Methyl 4 Bromoisoquinoline 7 Carboxylate
Transformations Involving the Bromo Moiety at C4
The bromine atom at the C4 position of the isoquinoline (B145761) ring is amenable to a variety of transformations, most notably those involving organometallic cross-coupling reactions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the C4-bromo position of the isoquinoline core serves as an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgmasterorganicchemistry.com This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. The C4-bromo position on the isoquinoline ring is well-suited for this reaction, allowing for the introduction of various aryl, heteroaryl, or alkenyl groups.
The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
While specific studies detailing the Suzuki-Miyaura coupling on methyl 4-bromoisoquinoline-7-carboxylate are not extensively documented in readily available literature, the reactivity can be inferred from similar brominated heterocycles. researchgate.net Typical conditions involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in a solvent like dioxane, toluene, or DMF.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-N-Heterocycles
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product Type |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 4-Phenylisoquinoline derivative |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 4-(4-Methoxyphenyl)isoquinoline derivative |
| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 4-(Thiophen-2-yl)isoquinoline derivative |
| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene | 4-Vinylisoquinoline derivative |
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly reliable method for synthesizing arylalkynes. The C4-bromo position of this compound can be readily functionalized using this method to introduce alkynyl substituents.
The reaction mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, which is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step with the palladium complex. wikipedia.org Amine-free and copper-free protocols have also been developed. researchgate.netorganic-chemistry.org
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-N-Heterocycles
| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product Type |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | THF | 4-(Phenylethynyl)isoquinoline derivative |
| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 4-((Trimethylsilyl)ethynyl)isoquinoline derivative |
| Propargyl alcohol | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 4-(3-Hydroxyprop-1-yn-1-yl)isoquinoline derivative |
| Ethynylcyclohexane | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | Et₃N | Dioxane | 4-(Cyclohexylethynyl)isoquinoline derivative |
Beyond the Suzuki and Sonogashira reactions, the C4-bromo moiety can participate in several other valuable palladium-catalyzed transformations.
Heck Reaction : This reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a method to introduce vinyl groups at the C4 position. wikipedia.orgmdpi.comorganic-chemistry.org The reaction typically proceeds with a palladium catalyst and a base, without the need for an organometallic reagent. libretexts.org
Buchwald-Hartwig Amination : This reaction forms a C-N bond between the aryl bromide and an amine (primary or secondary). libretexts.org It is a powerful method for synthesizing arylamines and has largely replaced older methods that required harsh conditions. organic-synthesis.comatlanchimpharma.com A variety of palladium catalysts, specialized phosphine ligands (e.g., BINAP, XPhos), and bases (e.g., NaOt-Bu, Cs₂CO₃) are used. researchgate.net
C-O Coupling Reactions : Analogous to the Buchwald-Hartwig amination, palladium-catalyzed reactions can also be used to form C-O bonds by coupling the aryl bromide with alcohols or phenols to produce aryl ethers.
Table 3: Other Representative Palladium-Catalyzed Couplings
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Expected Product Type |
|---|---|---|---|---|
| Heck Reaction | Methyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Methyl 3-(isoquinolin-4-yl)acrylate derivative |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | 4-(Morpholin-4-yl)isoquinoline derivative |
| C-O Coupling | Phenol | Pd(OAc)₂ / RuPhos | K₃PO₄ | 4-Phenoxyisoquinoline derivative |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a potential pathway for displacing the bromo group at C4. In an SₙAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a negatively charged intermediate (Meisenheimer complex), followed by the expulsion of a leaving group.
For this reaction to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. In this compound, the ring is activated by the electron-withdrawing nature of the isoquinoline nitrogen atom, which is ortho to the C4 position. The methyl carboxylate group at C7 further withdraws electron density from the ring system, enhancing its electrophilicity. This electronic setup makes the C4 position susceptible to attack by strong nucleophiles such as alkoxides, thiolates, and amides, although these reactions may require more forcing conditions (e.g., high temperatures) compared to palladium-catalyzed couplings.
Reactions of the Carboxyl Ester Functionality at C7
The methyl ester at the C7 position provides another handle for derivatization through nucleophilic acyl substitution. libretexts.orgyoutube.com These reactions allow for the conversion of the ester into other important functional groups.
Saponification (Hydrolysis) : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup. masterorganicchemistry.com This carboxylic acid can then serve as a precursor for other derivatives, such as amides via coupling reagents.
Amidation : Direct reaction with an amine can convert the ester into an amide. This transformation often requires heat or catalysis. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like DCC or HATU. libretexts.org
Reduction : The ester group can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not reactive enough to reduce esters.
Transesterification : In the presence of an acid or base catalyst, reaction with a different alcohol (e.g., ethanol) can replace the methyl group with another alkyl group, forming a different ester.
Table 4: Common Transformations of the C7-Methyl Ester Group
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Saponification | 1. NaOH, H₂O/MeOH 2. H₃O⁺ | Carboxylic acid |
| Reduction | LiAlH₄, THF | Primary alcohol |
| Amidation (via acid) | 1. Saponification 2. Amine, DCC | Amide |
| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl ester |
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester group of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 4-bromoisoquinoline-7-carboxylic acid. This reaction is a fundamental transformation in organic synthesis, typically achieved under acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final carboxylic acid product.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
| Reactant | Product |
| This compound | 4-bromoisoquinoline-7-carboxylic acid |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org For this compound, this reaction allows for the synthesis of other ester derivatives (e.g., ethyl, propyl, or benzyl (B1604629) esters) by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com
The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. wikipedia.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the methanol byproduct as it is formed. wikipedia.org
Table of Potential Transesterification Products
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Ethanol | Ethyl 4-bromoisoquinoline-7-carboxylate |
| This compound | Propanol | Propyl 4-bromoisoquinoline-7-carboxylate |
Amidation Reactions
The ester group of this compound can also be converted into an amide functional group. This can be achieved either by direct aminolysis of the ester or by a two-step process involving hydrolysis to the carboxylic acid followed by reaction with an amine using a coupling agent.
Direct aminolysis involves heating the ester with an amine. However, this reaction is often slow and may require high temperatures. A more common and efficient method is to first hydrolyze the ester to the corresponding carboxylic acid, 4-bromoisoquinoline-7-carboxylic acid. This acid can then be activated with a variety of coupling reagents (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) to form a highly reactive intermediate that readily reacts with a primary or secondary amine to form the desired amide. researchgate.net Alternatively, direct amidation of carboxylic acids can be catalyzed by reagents such as titanium tetrafluoride. researchgate.net
Electrophilic Aromatic Substitution on the Isoquinoline Core (Beyond C4 Bromination)
The isoquinoline ring system can undergo electrophilic aromatic substitution reactions. wikipedia.org In this compound, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the electronegative nitrogen atom. The position of substitution on the benzene ring is directed by the existing substituents. The methoxycarbonyl group at the 7-position is a deactivating, meta-directing group. Therefore, electrophilic substitution is expected to occur at the positions meta to the ester, which are the 6- and 8-positions.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and sulfonation (using fuming sulfuric acid). masterorganicchemistry.com The introduction of a nitro or sulfonic acid group at the 6- or 8-position of the isoquinoline core would provide further handles for derivatization.
Nucleophilic Addition Reactions to the Isoquinoline Nitrogen or Carbon
The isoquinoline ring system is susceptible to nucleophilic attack, particularly on the electron-deficient pyridine ring. Nucleophilic addition to isoquinolines typically occurs at the C1 position. quimicaorganica.org This is due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate. quimicaorganica.org The reaction of this compound with strong nucleophiles, such as organolithium or Grignard reagents, would be expected to result in the addition of the nucleophile at the C1 position. Subsequent workup would lead to a 1-substituted dihydroisoquinoline derivative.
The nitrogen atom of the isoquinoline ring is basic and can be protonated by strong acids or form adducts with Lewis acids. wikipedia.org This property can be exploited to activate the ring system towards other transformations.
Dearomatization Strategies and Subsequent Functionalization
Recent advances in organic synthesis have led to the development of various strategies for the dearomatization of heteroaromatic compounds like isoquinoline. nih.gov These reactions disrupt the aromatic system to generate partially saturated heterocyclic structures, which are of significant interest in medicinal chemistry. nih.gov
One such strategy involves an aryne-triggered dearomatization reaction, which can be used to synthesize medicinally important dihydroisoquinoline derivatives. rsc.org Another approach is the enantioselective dearomatization of isoquinolines using chiral anion-binding catalysis, which allows for the synthesis of chiral cyclic α-aminophosphonates. nih.govrsc.org These methods typically involve the activation of the isoquinoline ring followed by nucleophilic attack to break the aromaticity.
Once dearomatized, the resulting dihydro- or tetrahydroisoquinoline core can be further functionalized. For example, the double bond in a dihydroisoquinoline can undergo a variety of addition reactions, and the saturated backbone can be modified using standard aliphatic chemistry. This opens up a wide range of possibilities for creating complex, three-dimensional molecules from the flat, aromatic starting material.
Applications of Methyl 4 Bromoisoquinoline 7 Carboxylate As a Synthetic Intermediate
Construction of Polysubstituted Isoquinoline (B145761) Frameworks
The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, and the ability to introduce various substituents onto this framework is crucial for developing new therapeutic agents and chemical probes. nih.govrsc.org Methyl 4-bromoisoquinoline-7-carboxylate is an excellent starting material for creating polysubstituted isoquinolines, primarily through modern cross-coupling reactions that target the carbon-bromine bond. nih.gov
Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are particularly effective for this purpose. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The Suzuki-Miyaura reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling the C4 position with a corresponding boronic acid or ester. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and high tolerance of various functional groups, making it ideal for use on complex substrates.
Similarly, the Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the C4 position with an alkene. wikipedia.orgmdpi.comorganic-chemistry.org For instance, in a reaction analogous to the one described for the parent 4-bromoisoquinoline (B23445), this compound can be reacted with acrylates under Heck conditions to yield C4-substituted α,β-unsaturated esters. nih.gov These products can then be further modified, for example, through hydrogenation to create saturated side chains. nih.gov
The ester at the C7 position offers an additional site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides, or reduced to a primary alcohol for further derivatization. This orthogonal reactivity allows for a systematic exploration of the chemical space around the isoquinoline core.
Table 1: Potential C4-Substitutions via Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Resulting C4-Substituent | Catalyst System (Typical) |
| Suzuki-Miyaura | Arylboronic Acid | Aryl | Pd(OAc)₂, PCy₃ |
| Suzuki-Miyaura | Vinylboronic Acid | Vinyl | Pd(PPh₃)₄, Base |
| Heck | Alkene (e.g., Acrylate) | Substituted Alkene | Pd(OAc)₂, PPh₃, Base |
| Sonogashira | Terminal Alkyne | Alkynyl | PdCl₂(PPh₃)₂, CuI, Base |
| Buchwald-Hartwig | Amine | Amino | Pd₂(dba)₃, Ligand, Base |
Precursor in Chiral Ligand Design and Synthesis
The isoquinoline scaffold is recognized as a privileged framework in the design of chiral ligands for asymmetric catalysis. nih.gov The rigid, planar structure of the isoquinoline ring system provides a well-defined steric environment that can be exploited to control the stereochemical outcome of a chemical reaction. nih.govbeilstein-journals.org
This compound is a suitable precursor for creating novel chiral ligands due to its modifiable functional groups. The ester at the C7 position can be converted into an amide by reaction with a chiral amine, thereby incorporating a stereocenter into the molecule. Alternatively, the carboxylic acid (obtained after hydrolysis) can serve as a coordination point to a metal center.
The C4-bromo position is also a key site for modification. It can be used to introduce chiral phosphine (B1218219) groups or other coordinating moieties via palladium-catalyzed coupling reactions. By strategically placing chiral substituents and coordinating atoms on the isoquinoline backbone, new ligands can be designed to create a specific chiral pocket around a metal center, influencing the enantioselectivity of catalytic transformations. mdpi.comacs.org The development of C1-symmetric isoquinoline-based chiral ligands, for example, has led to successful applications in copper-catalyzed asymmetric reactions. nih.gov
Scaffold for Analog Generation in Chemical Biology Research
In chemical biology and medicinal chemistry, a molecular scaffold is a core structure that can be systematically decorated with different functional groups to create a library of related compounds, or analogs. rsc.org These libraries are then screened for biological activity to identify lead compounds and to establish structure-activity relationships (SAR). nih.govnih.govresearchgate.net The isoquinoline and tetrahydroisoquinoline cores are considered privileged scaffolds because they are frequently found in biologically active natural products and synthetic drugs. nih.govrsc.org
This compound is an ideal scaffold for analog generation. It possesses two chemically distinct functional groups that can be modified using a wide range of robust chemical reactions. This allows for the creation of a two-dimensional library of compounds by varying the substituents at both the C4 and C7 positions. For example, a diverse set of aryl groups can be installed at C4 via Suzuki coupling, and for each of these C4-analogs, a series of different amides can be synthesized at C7. This approach has been used to develop tetrahydroisoquinoline-based inhibitors for targets such as Mycobacterium tuberculosis and matrix metalloproteinases. nih.govresearchgate.net The resulting library of analogs can be tested in biological assays to understand how changes in structure at these positions affect potency, selectivity, and other pharmacological properties. nih.govresearchgate.net
Table 2: Example of a 2D-Library Generation Strategy
| C4-Substituent (via Suzuki Coupling) | C7-Functional Group (from Ester) | Potential Biological Application |
| Phenyl | -CONH(CH₂)₂OH | Kinase Inhibitor Analog |
| Phenyl | -CONH-Cyclopropyl | Enzyme Inhibitor Analog |
| 4-Fluorophenyl | -CONH(CH₂)₂OH | Antitumor Agent Analog nih.gov |
| 4-Fluorophenyl | -CONH-Cyclopropyl | Antitubercular Agent Analog nih.gov |
| 2-Thienyl | -CONH(CH₂)₂OH | GPCR Modulator Analog |
| 2-Thienyl | -CONH-Cyclopropyl | Ion Channel Blocker Analog |
Advanced Spectroscopic Characterization and Computational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for determining the molecular architecture of organic compounds. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, the connectivity of atoms and the electronic environment of each nucleus can be mapped.
¹H NMR Spectroscopy: The proton NMR spectrum of Methyl 4-bromoisoquinoline-7-carboxylate is expected to display distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the methyl protons of the ester group. The bromine atom at C-4 and the ester at C-7 will induce significant downfield shifts for adjacent protons due to their electron-withdrawing nature. Based on data from related substituted isoquinolines, the anticipated chemical shifts can be estimated. For instance, protons H-5 and H-8 are likely to be the most deshielded aromatic protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons directly attached to the electronegative bromine (C-4) and the carboxyl group (C-7), as well as the carbonyl carbon of the ester, are expected to resonate at significantly downfield positions. The chemical shifts for the parent 4-bromoisoquinoline (B23445) provide a foundational reference for predicting the shifts in the substituted compound. nih.govchemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale for Prediction |
| H-1 | ~9.0 - 9.4 | - | Deshielded due to adjacent nitrogen. |
| H-3 | ~8.5 - 8.9 | - | Deshielded by nitrogen and proximity to bromine. |
| C-4 | - | ~120 - 125 | Directly attached to bromine, significant downfield shift. |
| H-5 | ~8.2 - 8.6 | - | Deshielded by the aromatic system and proximity to the ester group. |
| H-6 | ~7.8 - 8.1 | - | Influenced by adjacent aromatic protons. |
| C-7 | - | ~130 - 135 | Attached to the electron-withdrawing carboxylate group. |
| H-8 | ~8.8 - 9.2 | - | Deshielded due to peri-effect with the ester group and aromatic currents. |
| -COOCH₃ | ~4.0 - 4.2 | ~52 - 54 | Typical range for methyl ester protons. |
| -C OOCH₃ | - | ~165 - 168 | Characteristic chemical shift for a carbonyl carbon in an ester. |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present. The two techniques are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. spectroscopyonline.com
For this compound, characteristic vibrational bands would confirm the presence of its key structural features. irphouse.comnih.gov
C=O Stretch: A strong, sharp absorption band in the FT-IR spectrum, typically between 1710-1730 cm⁻¹, is expected for the carbonyl group of the methyl ester. rsc.org
Aromatic C=C and C=N Stretching: A series of bands in the 1400-1620 cm⁻¹ region in both FT-IR and FT-Raman spectra will correspond to the stretching vibrations of the isoquinoline ring system. scialert.net
C-H Stretching: Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the methyl group's C-H stretches will appear in the 2850-3000 cm⁻¹ range.
C-O Stretch: The C-O stretching of the ester group will likely produce a strong band in the FT-IR spectrum between 1100-1300 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500-650 cm⁻¹, and is often more prominent in the Raman spectrum.
Interactive Data Table: Expected Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Expected Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman | Medium to Weak |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 3000 | FT-IR, FT-Raman | Medium |
| C=O Stretch (Ester) | 1710 - 1730 | FT-IR | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | FT-IR, FT-Raman | Strong to Medium |
| C-O Stretch (Ester) | 1100 - 1300 | FT-IR | Strong |
| C-Br Stretch | 500 - 650 | FT-Raman | Medium |
Mass Spectrometry Techniques (LC-MS, UPLC) for Purity Assessment and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) couple chromatographic separation with mass analysis, allowing for both purity assessment and structural confirmation.
The high-resolution mass spectrum (HRMS) of this compound would show a characteristic isotopic pattern for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, owing to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio). uni.lu This results in two peaks of almost equal intensity separated by two mass units, which is a definitive signature for a monobrominated compound.
Fragmentation patterns observed in MS/MS experiments can further confirm the structure. wikipedia.org Expected fragmentation pathways could include:
Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group, resulting in an [M - 31]⁺ ion.
Loss of the entire methyl carboxylate group.
Cleavage of the bromine atom. libretexts.orglibretexts.org
Electronic Spectroscopy (UV-Vis) and Photophysical Investigations
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline core is a chromophore that absorbs UV radiation, and its absorption spectrum is characterized by multiple bands corresponding to π→π* transitions. nist.gov The presence of the bromine atom and the methyl carboxylate group, both acting as auxochromes, is expected to modulate the absorption maxima (λ_max) and molar absorptivity compared to unsubstituted isoquinoline. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands. Studies on substituted quinolines and isoquinolines show that the exact position and intensity of these bands are sensitive to the nature and position of the substituents as well as the solvent used. mdpi.comresearchgate.net
Theoretical and Computational Chemistry Studies
In the absence of extensive experimental data, theoretical and computational methods serve as powerful predictive tools for understanding the molecular properties of this compound.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov Geometry optimization calculations using DFT, for example with the B3LYP functional, can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. nih.govrsc.org These calculations would likely show a planar isoquinoline ring system. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and the electronic absorption properties of the molecule. sapub.org
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a critical tool in predicting the reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) provide insights into the kinetic stability and chemical reactivity of a compound. A smaller HOMO-LUMO gap generally suggests higher reactivity.
For this compound, specific values for the HOMO energy, LUMO energy, and the resulting energy gap have not been reported in scientific literature. Consequently, a quantitative prediction of its reactivity based on FMO analysis cannot be provided at this time.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Value |
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
| (This table is for illustrative purposes only, as no published data is available for this compound.) |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is used to predict regions of a molecule that are rich or deficient in electrons, thereby identifying likely sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored in shades of red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack.
Without dedicated computational studies on this compound, an MEP surface map cannot be generated. Therefore, a detailed analysis of its electrophilic and nucleophilic sites based on this method is not possible. It can be generally inferred from its structure that the nitrogen atom and the oxygen atoms of the carboxylate group would exhibit negative electrostatic potential, while the hydrogen atoms and the region around the bromine atom might show positive potential. However, the precise values and distribution of this potential are unknown.
Table 2: Predicted Regions of Electrostatic Potential
| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |
| Nitrogen Atom | Negative | Site for Electrophilic Attack |
| Carbonyl Oxygen | Negative | Site for Electrophilic Attack |
| Aromatic Ring | Variable | Influenced by Substituents |
| (This table represents general predictions based on chemical principles, not on specific computational data for this compound.) |
Future Directions and Emerging Trends in Research on Methyl 4 Bromoisoquinoline 7 Carboxylate
Development of Novel and Sustainable Synthetic Routes
The synthesis of the isoquinoline (B145761) scaffold, the core of methyl 4-bromoisoquinoline-7-carboxylate, is undergoing a paradigm shift towards more sustainable and efficient methodologies. nih.govresearchgate.net Traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions, while foundational, often require harsh conditions and have limited substrate scope. researchgate.netorganic-chemistry.org Modern research is focused on overcoming these limitations through innovative strategies that prioritize atom economy, reduced waste, and environmental compatibility. researchgate.netijpsjournal.com
Key areas of development include:
Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful, atom-economical approach allows for the construction of substituted isoquinolines from simpler precursors. ijpsjournal.com Catalysts based on rhodium, ruthenium, and palladium are prominent in facilitating these transformations. researchgate.netresearchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netorganic-chemistry.org This technique has been successfully applied to classical isoquinoline syntheses, enhancing their efficiency. organic-chemistry.org
Green Chemistry Approaches: The use of environmentally benign solvents, such as polyethylene (B3416737) glycol (PEG), and the development of catalyst-free reactions in water are gaining traction. researchgate.netresearchgate.net These methods reduce reliance on volatile and toxic organic solvents. researchgate.net
Novel Cyclization Strategies: Researchers are exploring new ways to construct the isoquinoline ring system, such as the palladium-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which can selectively introduce a bromine atom at the C-4 position. researchgate.net
These modern synthetic approaches are crucial for the efficient and environmentally responsible production of complex isoquinoline derivatives like this compound. nih.gov
Exploration of Enhanced Chemo- and Regioselective Functionalization
The bromine atom at the C-4 position and the carboxylate group at the C-7 position make this compound a versatile building block for further chemical modification. Future research will heavily focus on developing highly selective methods to functionalize this scaffold, allowing for the precise installation of various substituents.
Key Functionalization Strategies:
| Position | Reaction Type | Reagents/Catalysts | Significance |
| C-4 | Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Palladium catalysts, Organoboron/Organotin reagents, Alkynes | Enables formation of C-C bonds to introduce aryl, alkyl, and alkynyl groups. mdpi.commdpi.com |
| C-4 | C-H Alkylation | Vinyl ketones, Benzoic acid | A metal-free method for introducing alkyl chains via a temporary dearomatization strategy. acs.org |
| Other Positions | Directed C-H Functionalization | Transition metals (Pd, Rh, Ir) | Allows for the selective introduction of functional groups at other positions on the isoquinoline core by using existing substituents as directing groups. nih.govnih.gov |
The challenge lies in achieving high chemo- and regioselectivity, particularly when multiple reactive sites are present. researchgate.net For instance, selectively modifying one position without affecting another is a primary goal. Transition-metal-catalyzed C-H activation is a particularly promising strategy for achieving site-selective functionalization even in complex molecules. nih.gov Decarboxylative cross-coupling reactions also present a modern strategy for C-C bond formation, using carboxylic acids as readily available starting materials. wikipedia.orgrsc.org The development of these precise functionalization tools will be essential for creating diverse libraries of this compound analogs for various applications.
Expansion of Applications in Complex Molecule Synthesis
Substituted isoquinolines are "privileged structures" found in a vast number of biologically active natural products and pharmaceuticals. nih.govmdpi.com this compound, with its multiple functional handles, is an ideal starting material for the synthesis of more complex molecular architectures.
Future research is expected to leverage this compound in the total synthesis of natural products and the creation of novel complex molecules. For example, highly substituted isoquinolines are key components in the synthesis of compounds like the cortistatin A analogues, which exhibit potent biological activity. harvard.edunih.gov The ability to rapidly assemble diverse isoquinoline structures is critical for medicinal chemistry programs aimed at developing new therapeutic agents. harvard.edunih.gov The versatility of the 4-bromo and 7-carboxylate groups allows for sequential, selective modifications, building up molecular complexity in a controlled manner.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.orgresearchgate.net The integration of flow chemistry with the synthesis and functionalization of isoquinolines is an emerging trend. numberanalytics.comresearchgate.net
Advantages of Flow Chemistry for Isoquinoline Synthesis:
| Feature | Benefit | Relevance to this compound |
| Precise Control | Improved control over temperature, pressure, and reaction time, leading to higher yields and selectivity. acs.org | Enables optimization of sensitive functionalization and coupling reactions. |
| Enhanced Safety | Safe handling of hazardous reagents and unstable intermediates due to small reaction volumes. acs.orguc.pt | Important for reactions involving potentially explosive intermediates like azides. uc.pt |
| Scalability | Straightforward scaling of production by running the system for longer periods or using parallel reactors. researchgate.net | Facilitates the production of larger quantities for further research and development. |
| Automation | Can be combined with automated systems for high-throughput synthesis and optimization. acs.org | Accelerates the creation of derivative libraries for screening and structure-activity relationship studies. |
The application of flow chemistry can accelerate the discovery of new reaction conditions and enable the multi-step, continuous synthesis of complex targets derived from this compound. uc.pt
Advanced Computational Modeling for Reaction Prediction and Material Design
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. scirp.org For a molecule like this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications. dntb.gov.ua
Future research will increasingly rely on these in silico methods to:
Predict Reactivity: DFT calculations can determine the stability of different isomers, predict the most likely sites for electrophilic or nucleophilic attack, and calculate the energies of frontier molecular orbitals (HOMO-LUMO) to assess chemical reactivity. nih.govresearchgate.net For instance, studies on substituted quinolines have used DFT to understand how different groups (like bromine) affect the reactivity of the ring system. scirp.org
Elucidate Reaction Mechanisms: Computational studies can map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. nih.gov
Design Novel Materials: By predicting properties such as nonlinear optical (NLO) responses, researchers can design new isoquinoline-based molecules for specific applications in optoelectronics and materials science. nih.gov Structural modifications can be modeled to fine-tune these properties before undertaking complex and costly synthesis. nih.gov
The synergy between computational prediction and experimental validation will accelerate the discovery and development of new reactions and materials based on the this compound scaffold. nih.govmdpi.com
Q & A
Q. How to present complex spectral or crystallographic data in publications while adhering to journal guidelines?
- Methodological Answer :
- Figures : Use color-coded NMR/IR spectra (). For crystallography, include ORTEP diagrams (30% probability ellipsoids) and CIF files as supplementary data.
- Tables : Summarize crystallographic data (space group, R-factors) and spectral peaks (δ, multiplicity, integration). Avoid overcrowding; split data into main text and supplementary sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
